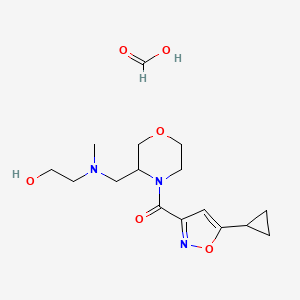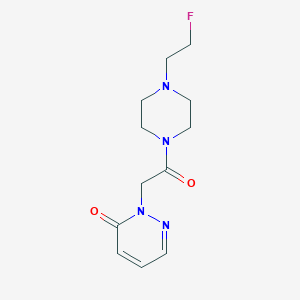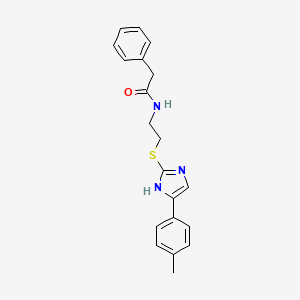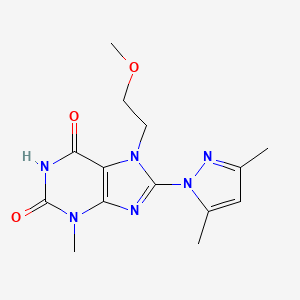![molecular formula C15H20N4 B2846671 2-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034381-99-0](/img/structure/B2846671.png)
2-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine” is a complex organic molecule that contains several heterocyclic rings, including a pyrrole and a pyrazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and pyrazine rings, and the subsequent linking of these rings through a series of reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and pyrazine rings are aromatic and would contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the various functional groups attached to them .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could influence its solubility and stability .科学的研究の応用
Synthesis and Biological Activity
The chemical scaffold of pyrazolo[1,5-a]pyrazine and its derivatives are of significant interest due to their potential biological activities. A study by Zaki et al. (2016) delves into the regioselectivity of 1,3-dipolar cycloadditions to synthesize various heterocyclic compounds including pyrazolo[1,5-a]pyrazines. These compounds exhibited antimicrobial properties against both gram-positive and gram-negative bacteria, highlighting their potential as antibacterial agents Zaki, Sayed, & Elroby, 2016.
Catalytic Applications
The research by Wasselle (1939) on acylethynylpyrroles, which can undergo cyclodimerization to form bis(acylmethylidene)dipyrrolo[1,2-a:1,2-d]pyrazines, points to the importance of catalysts in facilitating these reactions. This work underscores the role of catalysts in organic synthesis, particularly in the formation of complex heterocyclic compounds that could have various scientific and industrial applications Wasselle, 1939.
Antimicrobial and Anticancer Properties
Compounds containing the pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinone framework have shown promising biological activities. The work by Mokrov et al. (2011) highlights the synthesis of N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]-pyrazinones, which displayed a range of biological activities including potential antimicrobial and anticancer properties. This research suggests the therapeutic potential of these compounds, further emphasizing the importance of exploring heterocyclic compounds in drug discovery Mokrov, Likhosherstov, Lezina, Gudasheva, Bushmarinov, & Antipin, 2011.
作用機序
将来の方向性
特性
IUPAC Name |
11-[(1-methylpyrrol-2-yl)methyl]-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-17-7-3-4-12(17)10-18-8-9-19-15(11-18)13-5-2-6-14(13)16-19/h3-4,7H,2,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADUMHATJHEFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCN3C(=C4CCCC4=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2846589.png)
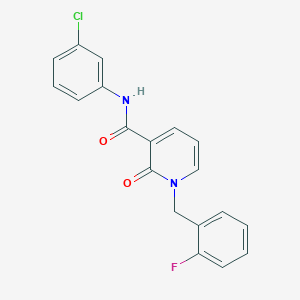
![(3R)-5-Methoxyspiro[1,2-dihydroindene-3,2'-azetidine]](/img/structure/B2846594.png)

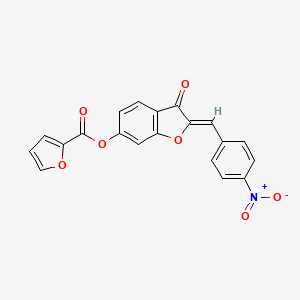
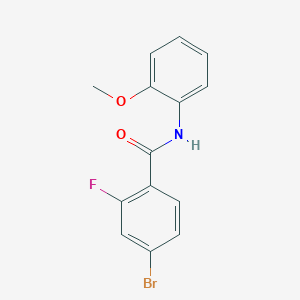
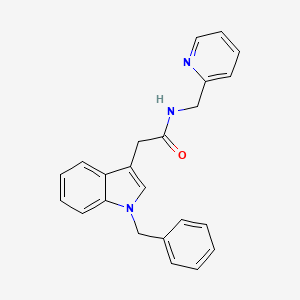

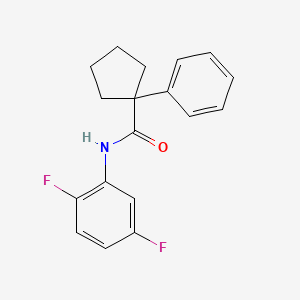
![Methyl 3-azaspiro[5.5]undecane-7-carboxylate](/img/structure/B2846605.png)
